
4-Phenyl-6-(trifluormethyl)pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H8F3N3 and its molecular weight is 239.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungizide Aktivität
4-Phenyl-6-(trifluormethyl)pyrimidin-2-amin wurde als signifikant fungizid wirksam befunden. Es wurde bei der Synthese einer Reihe von Verbindungen verwendet, die eine ausgezeichnete fungizide Aktivität gegen Botrytis cinerea, eine Pilzart, die Pflanzenkrankheiten verursacht, gezeigt haben . Insbesondere zeigten die Verbindungen III-3 und III-13 eine höhere fungizide Aktivität als die positive Kontrolle Pyrimethanil .
Antifungal-Mechanismus-Studie
Der Wirkmechanismus von this compound gegen B. cinerea unterscheidet sich von dem von Cyprodinil . Diese Verbindung, insbesondere solche, die ein Fluoratom in ortho-Position am Benzolring enthalten, konnte die antimykotische Aktivität gegen B. cinerea erhalten.
Arzneimittelsynthese
Die Trifluormethylgruppe in this compound ist ein gemeinsames Merkmal in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe wird oft in potenzielle Arzneimittelmoleküle eingebaut, um ihre pharmakologischen Aktivitäten zu verbessern .
Neuroprotektion und entzündungshemmende Aktivität
Pyrimidin und seine Derivate, einschließlich this compound, wurden auf ihre neuroprotektive und entzündungshemmende Aktivität an menschlichen Mikroglia- und Neuronenzelmodellen untersucht .
Hemmung der Überempfindlichkeit
This compound hat sich als ein potenter und selektiver Inhibitor mit einem günstigen pharmakokinetischen Profil, hoher Gehirndurchdringung und guter Wirksamkeit in Rattenmodellen der Überempfindlichkeit erwiesen .
Synthese von Fluazinam
Trifluormethyl-substituierte Pyridinderivate, die aus this compound synthetisiert werden können, wurden bei der Synthese von Fluazinam, einem Fungizid, verwendet .
Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the fungus Botrytis cinerea . This compound is part of a series of synthesized aminopyrimidines that have shown excellent fungicidal activity .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may enhance its metabolic stability and increase its bioavailability .
Result of Action
The result of the action of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the effective control of the fungus Botrytis cinerea . The compound has shown higher fungicidal activity than the positive control pyrimethanil . Scanning electron micrography (SEM) and transmission electron micrography (TEM) studies have shown the compound’s effectiveness against B. cinerea .
Zukünftige Richtungen
The future research directions for “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” and related compounds could involve further exploration of their biological activities and potential applications . For example, they could be studied for their potential as antifungal agents . Additionally, new synthesis methods could be developed to improve the efficiency and cost-effectiveness of producing these compounds .
Biochemische Analyse
Biochemical Properties
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with ubiquitin-specific protease 7 (USP7), where it integrates into the hydrophobic pocket of the enzyme . Such interactions suggest that 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine may act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways.
Cellular Effects
The effects of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine on cellular processes are profound. It has been observed to exhibit antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of tumor cells, indicating its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the hydrophobic pocket of USP7, leading to enzyme inhibition . Additionally, it may influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its antifungal activity against Botrytis cinerea over extended periods
Dosage Effects in Animal Models
The effects of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine vary with different dosages in animal models. Research has indicated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . Understanding the threshold effects and optimal dosages is crucial for its potential application in therapeutic settings.
Metabolic Pathways
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolic pathways include its conversion into different metabolites, which may influence its biological activity and efficacy
Transport and Distribution
The transport and distribution of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine within cells and tissues are critical for its biological activity. This compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBPRJAAQLLMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347040 |
Source


|
| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26974-09-4 |
Source


|
| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
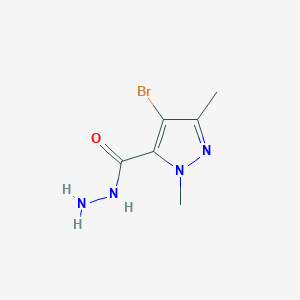

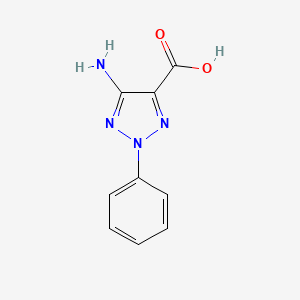
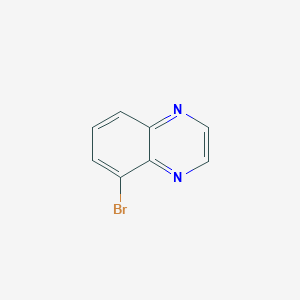
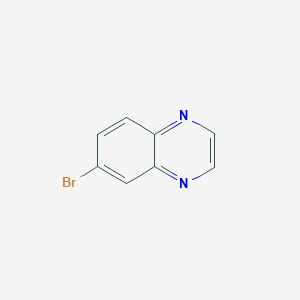
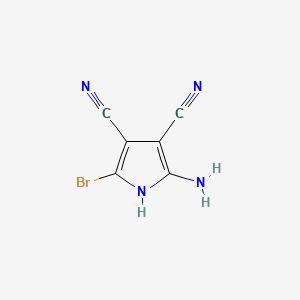
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)




![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
